

A Comprehensive Technical Guide to the Physical Properties of Deuterated Acetone

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Compound of Interest

Compound Name: Acetone-d

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Introduction

Deuterated acetone ($(\text{CD}_3)_2\text{CO}$), also known as **acetone-d₆**, is an isotopologue of acetone where the hydrogen atoms have been replaced by deuterium. This alteration imparts unique properties that make it an indispensable solvent in Nuclear Magnetic Resonance (NMR) spectroscopy and a valuable tool in various research and drug development applications.^[1] This guide provides an in-depth overview of the core physical properties of deuterated acetone, detailed experimental protocols for their determination, and a workflow for its primary application.

Core Physical and Chemical Properties

The physical properties of deuterated acetone are critical for its application and handling. The following tables summarize key quantitative data.

General Properties	
Chemical Formula	C ₃ D ₆ O
Molar Mass	64.12 g/mol [2][3][4][5]
CAS Number	666-52-4[2][3][4]
Appearance	Colorless liquid[2][6]
Deuteration Degree	Typically ≥99.8 atom % D[7]
Thermodynamic Properties	
Melting Point	-95.4 °C to -93.0 °C[3][8][9]
Boiling Point	55.0 °C to 56.2 °C (at 1013 hPa)[3][8][9]
Density	0.872 g/cm ³ (at 25 °C) to 0.88 g/cm ³ (at 20 °C) [2][3][4][8]
Vapor Pressure	233 hPa (at 20 °C) to 245 hPa (at 20 °C)[3][8]
Flash Point	-19 °C to < -20 °C[3][8]
Autoignition Temperature	465 °C[8]
Optical and Spectroscopic Properties	
Refractive Index (n _{20/D})	1.355[2][10]
¹ H NMR Residual Peak	~2.05 ppm (quintet)[11][12]
¹³ C NMR Signal	~29.92 ppm (septet), ~206.68 ppm (singlet)[12]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of deuterated acetone.

Determination of Boiling Point (Thiele Tube Method)

Objective: To determine the temperature at which the vapor pressure of deuterated acetone equals the atmospheric pressure.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Capillary tube (sealed at one end)
- Small test tube
- Heating source (e.g., Bunsen burner or oil bath)
- Rubber band or wire for attaching the test tube to the thermometer

Procedure:

- Fill the Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil) to a level just above the side arm.
- Add a small amount (approximately 0.5-1 mL) of deuterated acetone into the small test tube.
- Place the capillary tube, with its open end downwards, into the test tube containing the deuterated acetone.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
- Suspend the thermometer and test tube assembly in the Thiele tube, making sure the deuterated acetone is below the level of the heating liquid.
- Gently heat the side arm of the Thiele tube. This will induce convection currents, ensuring uniform heating of the bath.
- Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

- Continue gentle heating until a continuous and rapid stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.^[9] Record this temperature.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which deuterated acetone transitions from a solid to a liquid state.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Cooling bath (e.g., dry ice/acetone)
- Thermometer (calibrated)

Procedure:

- Introduce a small amount of liquid deuterated acetone into a capillary tube via cooling. The open end of the capillary is touched to the surface of the liquid, and the capillary is then cooled in a dry ice/acetone bath to draw in and solidify the sample.
- The solidified sample should form a compact column of about 2-3 mm at the bottom of the tube.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the heating rate to a low value (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observe the sample through the magnifying lens.

- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the last crystal of the solid melts (the end of the melting range).[4] For a pure substance, this range should be narrow.

Determination of Density (Pycnometer Method)

Objective: To determine the mass per unit volume of deuterated acetone.

Apparatus:

- Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
- Analytical balance
- Constant temperature bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty, dry pycnometer on an analytical balance and record its mass (m_1).
- Fill the pycnometer with deuterated acetone, ensuring no air bubbles are trapped. Insert the stopper and allow the excess liquid to exit through the capillary.
- Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium.
- Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass (m_2).
- Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and weigh it (m_3).
- The density of the deuterated acetone (ρ) can be calculated using the formula: $\rho = ((m_2 - m_1) / (m_3 - m_1)) * \rho_{\text{water}}$ where ρ_{water} is the density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

Objective: To measure the extent to which light is bent when passing through deuterated acetone.

Apparatus:

- Abbe refractometer
- Constant temperature water circulator
- Light source (typically a sodium lamp or a white light source with a compensator)
- Dropper or pipette

Procedure:

- Turn on the refractometer and the constant temperature water circulator, setting it to the desired temperature (e.g., 20.0 °C). Allow the instrument to equilibrate.
- Clean the prism surfaces of the refractometer with a suitable solvent (e.g., ethanol) and a soft lens tissue.
- Using a dropper, place a few drops of deuterated acetone onto the lower prism.
- Close the prisms and ensure the liquid spreads evenly between them.
- Look through the eyepiece and adjust the coarse and fine control knobs until the boundary line between the light and dark fields is sharp and centered in the crosshairs.
- If using a white light source, adjust the compensator to eliminate any color fringes at the boundary.
- Read the refractive index value from the instrument's scale.[\[12\]](#)

Mandatory Visualization

The primary application of deuterated acetone is as a solvent for NMR spectroscopy. The following diagram illustrates a typical workflow for preparing a sample for NMR analysis.



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NMR Sample Preparation Workflow using Deuterated Acetone.

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